2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-aminobutyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c11-3-1-2-4-12-5-7-13(8-6-12)9-10-14/h14H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFFSGMQJSJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)ethan-1-ol: This compound has a similar structure but lacks the aminobutyl group, resulting in different chemical and biological properties.
N-(2-Hydroxyethyl)piperazine: Another related compound, which is used in similar applications but has distinct reactivity due to the presence of the hydroxyethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to its analogs .
Biological Activity
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol, also known by its IUPAC name, exhibits a complex structure with significant potential in biological applications. Its molecular formula is and it has a molecular weight of 201.31 g/mol. The compound is characterized by the presence of a piperazine ring, which is a common motif in pharmacologically active compounds.
| Property | Value |
|---|---|
| Chemical Formula | C10H23N3O |
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 2-[4-(4-Aminobutyl)piperazin-1-yl]ethanol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety allows for significant structural versatility, enabling the compound to modulate biochemical pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to their active sites.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound have shown promising results in various pharmacological contexts:
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives:
- Antitumor Activity Evaluation : A study synthesized several piperazine derivatives and tested their antitumor efficacy against various cancer cell lines. Results showed that some compounds exhibited significant cytotoxicity, indicating potential therapeutic applications .
- Antimicrobial Screening : In vitro studies assessed the antibacterial activity of piperazine derivatives against Gram-negative and Gram-positive bacteria. While some showed activity, others were inactive, highlighting the need for further optimization .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound suggests that modifications to the piperazine ring or the alkyl substituents can significantly alter its biological activity. For instance:
- Substituent Variation : Altering the length or branching of the aminoalkyl side chain can impact binding affinity and selectivity for biological targets.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific functional groups:
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Potentially active | Limited data available |
| Piperazine derivative A | Significant | Active against Gram+ |
| Piperazine derivative B | Moderate | Inactive |
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting N-hydroxyethyl piperazine with 4-aminobutyl derivatives yields the target compound with a 70–98% yield . Key characterization steps include:
- 1H/13C NMR : Peaks at δ 3.74–3.59 (m, 2H, CH2) and δ 59.30 (C-O) confirm the ethanol-piperazine backbone .
- ESI-MS : A molecular ion peak at m/z 221.1 ([M+H]+) validates the molecular formula (C12H19N3O) .
- Melting Point : A range of 129.3–133.5°C indicates purity .
Basic: How can researchers ensure structural fidelity and purity during synthesis?
Answer:
Orthogonal analytical techniques are critical:
- Chromatography : Use HPLC or TLC to monitor reaction progress and isolate intermediates .
- Spectroscopic Validation : Compare NMR shifts (e.g., δ 6.57–6.90 for aromatic protons in derivatives) with literature data .
- Elemental Analysis : Confirm C, H, N ratios to rule out byproducts .
Advanced: How is this compound utilized in designing kinase inhibitors, such as Bcr-Abl inhibitors for leukemia?
Answer:
The piperazine-ethanol moiety enhances solubility and binding to kinase domains. In Bcr-Abl inhibitors, derivatives of this compound exhibit cytotoxicity in chronic myeloid leukemia (CML) cell lines (IC50 values in µM range) . Methodologies include:
- Cellular Assays : Measure viability via MTT assays in imatinib-sensitive/resistant CML cells .
- Structure-Activity Relationship (SAR) : Modify the aminobutyl chain to optimize steric and electronic interactions with the ATP-binding pocket .
Advanced: What computational strategies validate the binding interactions of this compound with biological targets?
Answer:
AutoDock Vina is employed for molecular docking:
- Grid Parameterization : Define the target protein’s active site (e.g., 5-HT1A serotonin receptor) .
- Scoring Function : Prioritize binding poses with the lowest ΔG values (e.g., −9.4 kcal/mol) .
- Validation : Cross-check docking results with mutagenesis studies or cryo-EM data to confirm residue-specific interactions .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
Discrepancies in cytotoxicity or receptor affinity may arise from:
- Assay Variability : Standardize protocols (e.g., serum-free conditions for cell-based assays) .
- Metabolic Stability : Use hepatic microsome assays to compare degradation rates between studies .
- Orthogonal Binding Assays : Validate receptor affinity via SPR (surface plasmon resonance) alongside radioligand displacement .
Advanced: How should researchers address limited toxicity data for safe handling?
Answer:
While safety data sheets (SDS) lack comprehensive toxicity profiles , adopt precautionary measures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
